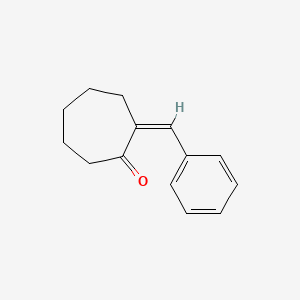

(2Z)-2-benzylidenecycloheptan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16O |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

(2Z)-2-benzylidenecycloheptan-1-one |

InChI |

InChI=1S/C14H16O/c15-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2/b13-11- |

InChI Key |

BQCRDGOBIZRDJH-QBFSEMIESA-N |

Isomeric SMILES |

C1CC/C(=C/C2=CC=CC=C2)/C(=O)CC1 |

Canonical SMILES |

C1CCC(=CC2=CC=CC=C2)C(=O)CC1 |

Origin of Product |

United States |

Investigation of Reaction Mechanisms and Reactivity Patterns of 2z 2 Benzylidenecycloheptan 1 One

Mechanistic Studies of Addition Reactions to the α,β-Unsaturated System

The conjugated system of (2Z)-2-benzylidenecycloheptan-1-one presents two primary electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. This duality gives rise to two competing nucleophilic addition pathways. fiveable.meyoutube.com

Nucleophilic Additions: Conjugate (1,4) vs. Direct (1,2)

Nucleophilic attack on an α,β-unsaturated ketone can occur via two distinct mechanisms: direct (1,2) addition to the carbonyl carbon or conjugate (1,4) addition to the β-carbon. fiveable.meyoutube.com The preferred pathway is influenced by a combination of factors including the nature of the nucleophile, the structure of the substrate, and the reaction conditions. fiveable.meyoutube.com

Direct (1,2) Addition: This pathway involves the nucleophile directly attacking the electrophilic carbonyl carbon. This is often favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents, and is typically under kinetic control, meaning it is the faster, but not always the most stable, product. fiveable.mequizlet.comyoutube.com Amines and water also tend to favor direct addition. fiveable.me The initial product is a tetrahedral intermediate which, upon protonation, yields an allylic alcohol. youtube.com

Conjugate (1,4) Addition: In this mechanism, the nucleophile adds to the β-carbon of the α,β-unsaturated system. This pathway is generally favored by "soft" nucleophiles, like organocopper reagents (Gilman reagents) and thiols. quizlet.comlibretexts.org The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated on the α-carbon to give the saturated ketone. libretexts.org Conjugate addition is often under thermodynamic control, leading to the more stable product. fiveable.meyoutube.com

The competition between these two pathways can sometimes be controlled by adjusting reaction conditions, such as temperature and reaction time. youtube.com For instance, even if direct addition is faster, if it is reversible and the conjugate addition is not, the thermodynamically favored 1,4-adduct will accumulate over time. quizlet.com

Table 1: Factors Influencing the Regioselectivity of Nucleophilic Addition

| Factor | Favors Direct (1,2) Addition | Favors Conjugate (1,4) Addition |

| Nucleophile Type | Hard Nucleophiles (e.g., Grignard reagents, Organolithiums) | Soft Nucleophiles (e.g., Organocuprates, Thiols, Enolates) |

| Reaction Control | Kinetic Control | Thermodynamic Control |

| Substrate Reactivity | Reactive Carbonyl Group | Unreactive Carbonyl Group, Unhindered β-carbon |

Electrophilic Additions and Associated Regio-/Stereoselectivity

Electrophilic addition to the double bond of (2Z)-2-benzylidenecycloheptan-1-one is also a significant reaction pathway. The regioselectivity of this addition is primarily governed by the stability of the resulting carbocation intermediate. lasalle.eduyoutube.com According to Markovnikov's rule, the electrophile (often a proton) will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more substituted and therefore more stable carbocation. youtube.com

The stereoselectivity of electrophilic additions, whether they proceed via syn or anti addition, is dictated by the reaction mechanism. lasalle.eduyoutube.com For instance, the addition of halogens often proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond. lasalle.edu The stereochemical outcome can also be influenced by torsional strain in the transition state, with the incoming electrophile approaching from the less hindered face of the molecule. nih.govresearchgate.net

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed through a cyclic transition state, represent a powerful tool for the construction of cyclic molecules with a high degree of stereocontrol.

Diels-Alder Reactions: Stereochemical and Regiochemical Control

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In the context of (2Z)-2-benzylidenecycloheptan-1-one, the exocyclic double bond can act as a dienophile. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comlibretexts.org A cis-dienophile will yield a cis-substituted cyclohexene (B86901) ring, and a trans-dienophile will result in a trans-substituted product. youtube.comlibretexts.org

The regioselectivity of the Diels-Alder reaction, when both the diene and dienophile are unsymmetrical, is governed by the electronic properties of the substituents. masterorganicchemistry.comkhanacademy.org Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. masterorganicchemistry.comlibretexts.orgpressbooks.pub The major product is typically the one where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. khanacademy.org For cyclic dienes, the formation of bicyclic structures often favors the endo product due to favorable secondary orbital interactions in the transition state. libretexts.orgyoutube.com

Table 2: Key Aspects of Diels-Alder Reactions

| Feature | Description |

| Reaction Type | [4+2] Cycloaddition |

| Components | Conjugated Diene and Dienophile |

| Product | Six-membered ring (Cyclohexene derivative) |

| Stereochemistry | Stereospecific; stereochemistry of reactants is preserved. |

| Regiochemistry | Controlled by electronic effects of substituents. |

| Endo/Exo Selectivity | Endo product is often favored with cyclic dienes. |

Photochemical Reactivity and Rearrangements

Upon absorption of ultraviolet light, α,β-unsaturated ketones like (2Z)-2-benzylidenecycloheptan-1-one can undergo a variety of photochemical reactions. These reactions often proceed through excited electronic states and can lead to products not accessible through thermal reactions. Common photochemical transformations include [2+2] cycloadditions, E/Z isomerizations, and various rearrangements. The specific outcome depends on the structure of the enone and the reaction conditions.

Transformations of the Carbonyl Moiety

The carbonyl group of (2Z)-2-benzylidenecycloheptan-1-one is a key functional handle that can be subjected to a wide range of transformations. These reactions allow for further functionalization of the molecule.

Reduction: The carbonyl group can be selectively reduced to an alcohol using various reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to the corresponding allylic alcohol.

Wittig Reaction: The carbonyl can be converted to a new double bond through the Wittig reaction, which involves the use of a phosphorus ylide. This allows for the extension of the carbon skeleton.

Formation of Imines and Enamines: Reaction with primary or secondary amines can lead to the formation of imines and enamines, respectively. These nitrogen-containing derivatives are valuable intermediates in organic synthesis. youtube.com

The choice of reagent and reaction conditions is crucial for achieving the desired transformation while preserving the other functional groups in the molecule.

Reductive and Oxidative Conversions of the Ketone

The presence of both a carbonyl group and a conjugated double bond in (2Z)-2-benzylidenecycloheptan-1-one allows for selective reductive and oxidative conversions, targeting one or both of these functionalities depending on the reagents and reaction conditions employed.

Reductive Conversions:

The reduction of α,β-unsaturated ketones like (2Z)-2-benzylidenecycloheptan-1-one can proceed via two main pathways: 1,2-addition to the carbonyl group to yield an allylic alcohol, or 1,4-conjugate addition to the double bond to produce a saturated ketone. The choice of reducing agent is crucial in directing the outcome of the reaction.

Catalytic Hydrogenation: This method typically leads to the reduction of the carbon-carbon double bond to afford 2-benzylcycloheptanone. gychbjb.comresearchgate.net Catalysts such as palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst) are commonly used. Under more forcing conditions, the carbonyl group can also be reduced.

Metal Hydride Reduction: A variety of metal hydride reagents can be used to achieve selective reductions.

Sodium borohydride (NaBH₄): This is a mild reducing agent that generally favors 1,2-reduction of the carbonyl group, yielding (2Z)-2-benzylidenecycloheptan-1-ol. openstax.org

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ can reduce both the carbonyl group and the double bond, leading to the formation of 2-benzylcycloheptan-1-ol. openstax.org

Diisobutylaluminum hydride (DIBAL-H): This reagent can be used for the selective reduction of the carbonyl group. openstax.org

The table below summarizes typical reductive conversions applicable to α,β-unsaturated ketones.

| Reagent/Catalyst | Product(s) | Type of Reduction |

| H₂, Pd/C | 2-Benzylcycloheptanone | 1,4-Conjugate Addition |

| NaBH₄ | (2Z)-2-Benzylidenecycloheptan-1-ol | 1,2-Addition |

| LiAlH₄ | 2-Benzylcycloheptan-1-ol | 1,2- and 1,4-Addition |

| DIBAL-H | (2Z)-2-Benzylidenecycloheptan-1-ol | 1,2-Addition |

Oxidative Conversions:

Oxidative reactions of (2Z)-2-benzylidenecycloheptan-1-one primarily target the electron-rich exocyclic double bond.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comrsc.orgyoutube.comyoutube.com This reaction proceeds via a concerted mechanism and results in the formation of 2-benzyl-2,3-epoxycycloheptan-1-one. The stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com

Dihydroxylation: The double bond can be dihydroxylated to form a diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄).

The following table outlines common oxidative conversions for α,β-unsaturated ketones.

| Reagent | Product | Type of Oxidation |

| m-CPBA | 2-Benzyl-2,3-epoxycycloheptan-1-one | Epoxidation |

| OsO₄, NMO | 2-Benzyl-2,3-dihydroxycycloheptan-1-one | Dihydroxylation |

Derivatization and Functional Group Interconversions

The reactivity of (2Z)-2-benzylidenecycloheptan-1-one allows for a range of derivatization reactions, which are useful for introducing new functional groups and building molecular complexity.

Michael Addition: As an α,β-unsaturated ketone, (2Z)-2-benzylidenecycloheptan-1-one is an excellent Michael acceptor. organic-chemistry.orgyoutube.commasterorganicchemistry.comwikipedia.orgyoutube.com It can react with a wide variety of soft nucleophiles in a conjugate addition fashion. These nucleophiles add to the β-carbon of the conjugated system. Examples of suitable nucleophiles include enolates, amines, thiols, and Gilman reagents (lithium dialkylcuprates). masterorganicchemistry.com The initial product of a Michael addition is an enolate, which is then protonated to give the corresponding 1,5-dicarbonyl compound or a related derivative.

Enolate Alkylation: The ketone functionality allows for the formation of an enolate anion by treatment with a strong base. openstax.orglibretexts.orgmasterorganicchemistry.commnstate.edulibretexts.orgorganicchemistrytutor.comlibretexts.org This enolate can then act as a nucleophile and react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. openstax.orglibretexts.orglibretexts.orgorganicchemistrytutor.comlibretexts.org The regioselectivity of enolate formation is a key consideration and is discussed in the following section.

The table below provides examples of derivatization reactions.

| Reaction Type | Reagent(s) | Product Type |

| Michael Addition | Diethyl malonate, NaOEt | Adduct of diethyl malonate |

| Michael Addition | Lithium dimethylcuprate | 3-Methyl-2-benzylcycloheptanone |

| Enolate Alkylation | 1. LDA, THF, -78 °C; 2. CH₃I | 7-Methyl-2-benzylidenecycloheptan-1-one (from kinetic enolate) |

Elucidation of Tautomeric Equilibria and Enolate Chemistry

The presence of α-hydrogens in (2Z)-2-benzylidenecycloheptan-1-one gives rise to keto-enol tautomerism and allows for the formation of enolates, which are key intermediates in many of its reactions. masterorganicchemistry.combham.ac.uklibretexts.org

Keto-Enol Tautomerism: (2Z)-2-benzylidenecycloheptan-1-one exists in equilibrium with its enol tautomers. libretexts.orgresearchgate.net Under most conditions, the keto form is thermodynamically favored. However, the enol form can be a reactive intermediate, particularly in acid-catalyzed reactions.

Enolate Formation and Regioselectivity: Treatment of (2Z)-2-benzylidenecycloheptan-1-one with a base can lead to the deprotonation of an α-hydrogen to form an enolate. Since the ketone has two different α-carbons (at the C7 and C2 positions, though the C2 position has no α-hydrogens), the formation of a specific enolate is possible. Deprotonation at the C7 position would lead to the corresponding enolate. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions.

Kinetic Enolate: Formed by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). bham.ac.uk This enolate is formed faster due to the deprotonation of the more accessible α-hydrogen.

Thermodynamic Enolate: Formed under conditions that allow for equilibrium to be established, such as using a weaker base (e.g., sodium ethoxide) at higher temperatures. This leads to the formation of the more substituted and thermodynamically more stable enolate.

The reactivity of these enolates as nucleophiles is central to many of the derivatization reactions discussed previously, such as alkylations and aldol (B89426) reactions. masterorganicchemistry.combham.ac.uk

The table below summarizes the conditions for selective enolate formation.

| Enolate Type | Conditions |

| Kinetic | LDA, THF, -78 °C |

| Thermodynamic | NaOEt, EtOH, room temperature |

Advanced Theoretical and Computational Chemistry Studies on 2z 2 Benzylidenecycloheptan 1 One

Quantum Chemical Characterization of Electronic and Geometric Structures

Quantum chemical calculations are instrumental in defining the fundamental electronic and geometric nature of (2Z)-2-benzylidenecycloheptan-1-one. These computational methods offer insights into the molecule's stable conformations and the distribution of electrons within its conjugated system.

Conformational Analysis of the Seven-Membered Ring and Z-Configuration

The seven-membered cycloheptanone (B156872) ring is known for its conformational flexibility. Unlike the more rigid five- and six-membered rings, cycloheptane (B1346806) and its derivatives can adopt several low-energy conformations, with the twist-chair and chair forms being the most common. researchgate.net For (2Z)-2-benzylidenecycloheptan-1-one, the presence of the exocyclic double bond and the bulky benzylidene group introduces significant steric and electronic constraints.

Computational modeling, typically using Density Functional Theory (DFT) at a level like B3LYP/6-311+G(d,p), can be employed to locate the global minimum energy structure and other low-lying conformers. researchgate.net The relative energies of these conformers are important for understanding the molecule's behavior in different environments.

Table 1: Representative Calculated Geometric Parameters for a Twist-Chair Conformation of a Substituted Cycloheptanone Derivative (Note: These are illustrative values based on typical findings for similar structures and are not specific experimental data for (2Z)-2-benzylidenecycloheptan-1-one.)

| Parameter | Value |

| C=O Bond Length | ~1.22 Å |

| C=C (exocyclic) Bond Length | ~1.35 Å |

| C-C (in ring) Bond Length | ~1.54 Å |

| C-C-C Bond Angles (in ring) | 114-118° |

| Dihedral Angles (in ring) | Varying, characteristic of a twist-chair |

Delocalization and Aromaticity Effects within the Conjugated System

The extent of this delocalization is highly dependent on the planarity of the conjugated portion of the molecule. nih.gov Any twisting or deviation from planarity, which can be forced by the flexible seven-membered ring, can disrupt the overlap of p-orbitals and reduce the stabilizing effects of conjugation. nih.gov

Quantum chemical calculations can quantify the electronic effects of this conjugation. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO is typically located on the more electron-rich parts of the conjugated system, while the LUMO is centered on the electron-deficient regions. The energy gap between the HOMO and LUMO is a key indicator of the molecule's electronic excitability and reactivity. nih.gov In conjugated systems like this one, the HOMO-LUMO gap is generally smaller than in non-conjugated counterparts, which corresponds to absorption of light at longer wavelengths. researchgate.net

Mechanistic Probing and Transition State Analysis

Computational chemistry is a powerful tool for investigating the reaction mechanisms of organic compounds. For (2Z)-2-benzylidenecycloheptan-1-one, this includes modeling reaction pathways and identifying the high-energy transition states that govern the reaction rates.

Ab Initio and Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT is a widely used method for studying reaction mechanisms due to its balance of accuracy and computational cost. chemrxiv.org By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

For an α,β-unsaturated ketone like (2Z)-2-benzylidenecycloheptan-1-one, a common reaction is the Michael addition, where a nucleophile attacks the β-carbon of the conjugated system. DFT calculations can model the approach of the nucleophile, the formation of the new carbon-nucleophile bond, and the subsequent protonation of the enolate intermediate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Solvation Models and Environmental Effects on Mechanisms

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these effects using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). researchgate.netyoutube.comyoutube.com

These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity containing the solute molecule. osti.gov This approach allows for the calculation of the solvation free energy, which includes electrostatic interactions between the solute and the solvent, as well as non-electrostatic terms like cavitation and dispersion. youtube.com For reactions that involve charge separation or the formation of ionic intermediates, such as the enolate in a Michael addition, the stabilizing effect of a polar solvent can be substantial and can significantly lower the activation energy. youtube.com

Prediction and Interpretation of Spectroscopic Signatures for Mechanistic Validation

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of reactants, intermediates, and products, thereby validating a proposed reaction mechanism. numberanalytics.com

Computational methods, particularly DFT, can be used to predict various types of spectra, including Nuclear Magnetic Resonance (NMR). numberanalytics.comgithub.io The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. numberanalytics.com By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. nmrdb.orgbohrium.com

For (2Z)-2-benzylidenecycloheptan-1-one, predicted NMR shifts can help to confirm the Z-configuration of the exocyclic double bond and the conformation of the seven-membered ring. In a mechanistic study, the calculated spectra of proposed intermediates and the final product can be compared to experimental data to verify their formation. For example, the predicted upfield shift of the β-carbon in the ¹³C NMR spectrum after a Michael addition would provide strong evidence for the proposed reaction pathway.

Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Conjugated Ketone System (Note: These are illustrative values and are not specific data for (2Z)-2-benzylidenecycloheptan-1-one.)

| Carbon Atom | Predicted Chemical Shift (ppm) with GIAO-DFT | Typical Experimental Chemical Shift (ppm) |

| Carbonyl (C=O) | ~200.5 | ~199.8 |

| α-Carbon (C=C) | ~128.2 | ~127.9 |

| β-Carbon (C=C) | ~138.9 | ~138.5 |

| Phenyl C1 (ipso) | ~135.4 | ~135.0 |

The close agreement between predicted and experimental spectra can provide a high degree of confidence in the structural assignments made during a mechanistic investigation. numberanalytics.com

Computational Design Principles for Modulating Reactivity and Selectivity

In the realm of modern organic chemistry, computational methods have become indispensable for predicting and understanding the reactivity and selectivity of complex molecules. For a compound such as (2Z)-2-benzylidenecycloheptan-1-one, which possesses multiple reactive sites, theoretical studies offer profound insights into how its chemical behavior can be modulated. These computational approaches allow for the systematic investigation of various factors influencing reaction outcomes, thereby guiding the rational design of synthetic strategies.

The reactivity of (2Z)-2-benzylidenecycloheptan-1-one, an α,β-unsaturated ketone, is primarily dictated by the electrophilic nature of the carbonyl carbon and the β-carbon of the exocyclic double bond. This electronic distribution makes the molecule susceptible to both 1,2-addition (at the carbonyl group) and 1,4-conjugate addition (Michael addition). fiu.edu Furthermore, the π-system of the benzylidene moiety can participate in various cycloaddition reactions. Computational chemistry provides the tools to predict which of these reaction pathways is more favorable under specific conditions and how the selectivity can be steered towards a desired product.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

A cornerstone of computational reactivity analysis is Frontier Molecular Orbital (FMO) theory. The energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants are calculated to predict the feasibility and regioselectivity of a reaction. For (2Z)-2-benzylidenecycloheptan-1-one, the LUMO is of particular interest as it indicates the sites most susceptible to nucleophilic attack.

Computational studies on analogous α,β-unsaturated carbonyl compounds have shown that the LUMO coefficients can be used to predict whether a nucleophile will attack the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). fiu.edu The regioselectivity is often dependent on the nature of the nucleophile, with "hard" nucleophiles favoring 1,2-addition under charge control and "soft" nucleophiles favoring 1,4-addition under orbital control. fiu.edu

Density Functional Theory (DFT) calculations can be employed to determine various reactivity indices that provide a quantitative measure of the molecule's reactivity. These indices, such as global electrophilicity (ω) and nucleophilicity (N), as well as local indices like Fukui functions and dual descriptors, offer a more nuanced picture than FMO analysis alone. For instance, a higher electrophilicity index for the β-carbon compared to the carbonyl carbon would suggest a preference for Michael addition.

Modulating Reactivity through Substituent Effects

The electronic properties, and thus the reactivity, of (2Z)-2-benzylidenecycloheptan-1-one can be finely tuned by introducing substituents on the benzylidene ring. Computational studies, particularly using DFT methods like B3LYP, allow for the systematic evaluation of these substituent effects. researchgate.netnih.gov

The following table summarizes the predicted effects of substituents on the key reactive sites of (2Z)-2-benzylidenecycloheptan-1-one based on general principles of electronic effects in conjugated systems.

| Substituent on Phenyl Ring | Predicted Effect on Electrophilicity of β-Carbon | Predicted Effect on Electrophilicity of Carbonyl Carbon | Predicted Favored Addition (with soft nucleophiles) |

| Electron-Withdrawing Group (e.g., -NO₂) | Significant Increase | Moderate Increase | 1,4-Addition (Michael) |

| No Substituent (-H) | Baseline | Baseline | 1,4-Addition (Michael) |

| Electron-Donating Group (e.g., -OCH₃) | Moderate Decrease | Slight Decrease | 1,4-Addition (Michael), but with reduced reactivity |

Controlling Selectivity in Cycloaddition Reactions

The conjugated π-system of (2Z)-2-benzylidenecycloheptan-1-one makes it a potential candidate for cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions. Computational studies are crucial for predicting the feasibility, regioselectivity, and stereoselectivity of such reactions. escholarship.org

For example, in a potential [4+2] Diels-Alder reaction where the benzylidene moiety acts as the dienophile, DFT calculations can model the transition states for the formation of different regio- and stereoisomers. The calculated activation energies for these transition states can then be used to predict the major product. escholarship.org

In the case of 1,3-dipolar cycloadditions, such as with diazomethane, computational studies on similar benzylidene systems have shown that the reaction can proceed through different pathways, including a concerted [3+2] cycloaddition or a stepwise Michael addition followed by ring closure. researchgate.net The preferred pathway and the final product distribution are highly sensitive to the electronic and steric properties of both the dipolarophile and the 1,3-dipole. The table below illustrates how computational models can predict outcomes for such reactions.

| Reaction Type | Computational Method | Key Findings from Analogous Systems | Predicted Outcome for (2Z)-2-benzylidenecycloheptan-1-one |

| [4+2] Cycloaddition | DFT (e.g., B3LYP/6-31G*) | Activation barriers predict regio- and stereoselectivity. | The endo/exo and ortho/meta selectivity can be predicted by comparing transition state energies. |

| 1,3-Dipolar Cycloaddition (with diazomethane) | DFT (e.g., B3LYP/6-31G(d)) | Can proceed via concerted [3+2] cycloaddition or stepwise Michael addition. researchgate.net | Competition between pathways would depend on calculated activation barriers for each step. |

| Michael Addition | DFT, HF | Regioselectivity (α vs. β addition) is predictable from reactant properties and transition state energies. fiu.edu | The β-carbon is the most likely site of attack for soft nucleophiles. |

The Role of Catalysts in Modulating Reactivity

Computational chemistry also provides a powerful lens through which to study the role of catalysts in modulating the reactivity and selectivity of reactions involving (2Z)-2-benzylidenecycloheptan-1-one. For instance, Lewis acids are known to coordinate to the carbonyl oxygen, which increases the electrophilicity of the entire conjugated system. DFT calculations can model the complexation of a Lewis acid with the substrate and quantify the resulting increase in electrophilicity at the β-carbon, thereby explaining the observed rate enhancement in Michael additions. rsc.org

Similarly, for asymmetric reactions, computational modeling of the transition states involving a chiral catalyst can elucidate the origins of enantioselectivity. By comparing the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) can be predicted. This approach is invaluable for the rational design of new and more effective chiral catalysts. researchgate.net

Strategic Applications of 2z 2 Benzylidenecycloheptan 1 One in Complex Organic Synthesis

Utilization as a Versatile Synthetic Building Block

(2Z)-2-benzylidenecycloheptan-1-one and its derivatives have been identified as valuable precursors in the synthesis of pharmacologically active compounds. The inherent functionality of the enone system, combined with the conformational flexibility of the cycloheptane (B1346806) ring, allows for its elaboration into more complex molecular architectures.

Research into (2Z)-2-benzylidenecycloheptan-1-one has revealed its potential as a key intermediate in the development of novel therapeutic agents. A significant finding in this area is the discovery of its derivatives exhibiting notable pharmacological activities.

A European patent describes the synthesis of (2Z)-2-benzylidenecycloheptan-1-one and its corresponding (E)-oxime, which have demonstrated local anesthetic, antiepileptic, and antidepressant properties. google.com The synthesis of the (Z)-isomer is achieved through the photoisomerization of the corresponding (E)-isomer, highlighting a stereospecific approach to accessing this bioactive scaffold. google.com The conversion of the ketone to its oxime derivative further expands the molecular diversity, leading to compounds with potentially enhanced or modulated biological activities. google.com

The pharmacological profile of these derivatives underscores the importance of the (2Z)-benzylidenecycloheptan-1-one core as a pharmacophore. The specific spatial arrangement of the benzylidene group relative to the cycloheptanone (B156872) ring is likely crucial for its interaction with biological targets.

Table 1: Pharmacological Activities of (2Z)-2-benzylidenecycloheptan-1-one Derivatives

| Compound | Pharmacological Action |

|---|---|

| (2Z)-2-benzylidenecycloheptan-1-one | Local anesthetic, Antiepileptic, Antidepressant |

This table is based on information from patent EP0095719A1. google.com

While direct applications of (2Z)-2-benzylidenecycloheptan-1-one as a scaffold for the synthesis of specific natural product analogues are not extensively reported in publicly available literature, its structural features suggest its potential in this domain. The cycloheptane ring is a constituent of various natural products, and the benzylidene moiety provides a handle for introducing further complexity and diversity, mimicking the substitution patterns found in nature.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules in a single operation. The α,β-unsaturated ketone functionality within (2Z)-2-benzylidenecycloheptan-1-one makes it a potential substrate for such reactions. These reactions often proceed through a series of intramolecular or intermolecular transformations, triggered by a single event.

Although specific examples involving (2Z)-2-benzylidenecycloheptan-1-one in cascade or multicomponent reactions are not well-documented, the reactivity of related α,β-unsaturated ketones suggests potential pathways. For instance, cascade reactions involving Michael additions followed by intramolecular aldol (B89426) condensations or other cyclizations could, in principle, be applied to this system to generate intricate polycyclic structures. The development of such reactions with (2Z)-2-benzylidenecycloheptan-1-one would be a valuable addition to the synthetic chemist's toolbox.

Development of Asymmetric Methodologies through (2Z)-2-benzylidenecycloheptan-1-one

The development of asymmetric methodologies to control the stereochemical outcome of reactions is a central theme in modern organic synthesis. The prochiral nature of the enone system in (2Z)-2-benzylidenecycloheptan-1-one makes it an attractive substrate for the development of new asymmetric transformations.

Potential asymmetric reactions could include:

Asymmetric Conjugate Addition: The addition of nucleophiles to the β-position of the enone, catalyzed by a chiral catalyst, could lead to the formation of a new stereocenter.

Asymmetric Hydrogenation: The reduction of the carbon-carbon double bond using a chiral hydrogenation catalyst could afford the corresponding saturated ketone with high enantioselectivity.

Asymmetric Epoxidation: The epoxidation of the double bond with a chiral oxidizing agent would yield a chiral epoxide, a versatile intermediate for further transformations.

While specific studies detailing these asymmetric methodologies for (2Z)-2-benzylidenecycloheptan-1-one are not readily found in the literature, the principles established with other α,β-unsaturated ketones provide a clear roadmap for future research in this area.

Exploitation in Materials Science Precursor Chemistry

The unique chemical structure of (2Z)-2-benzylidenecycloheptan-1-one also suggests its potential utility as a precursor in materials science. The conjugated π-system of the benzylidene enone moiety could be exploited in the synthesis of novel polymers or functional materials with interesting photophysical or electronic properties.

For example, polymerization through the double bond or incorporation of the cycloheptanone ring into a larger polymer backbone could lead to materials with tailored thermal or mechanical properties. The aromatic ring provides a site for further functionalization to tune the material's characteristics. However, to date, there is a lack of specific research in the public domain that explores the use of (2Z)-2-benzylidenecycloheptan-1-one in this capacity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| (2Z)-2-benzylidenecycloheptan-1-one |

| (E)-2-benzylidenecycloheptan-1-one |

Future Perspectives and Emerging Research Avenues for 2z 2 Benzylidenecycloheptan 1 One

Interdisciplinary Research with Computational and Data-Driven Chemistry

The integration of computational and data-driven approaches offers a powerful lens through which to investigate (2Z)-2-benzylidenecycloheptan-1-one. These methodologies can provide predictive insights into the molecule's behavior, guiding experimental work and accelerating the discovery of new applications. Future research in this area could focus on several key aspects:

Molecular Modeling and Conformational Analysis: Advanced computational techniques can be employed to perform in-depth conformational analysis of the cycloheptanone (B156872) ring and the benzylidene substituent. Understanding the molecule's preferred three-dimensional structures is crucial for predicting its reactivity and interaction with other molecules.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a range of molecular properties. These include electronic properties like HOMO-LUMO energy gaps, which are essential for predicting reactivity, and spectroscopic properties (e.g., NMR, IR spectra) to aid in experimental characterization.

Reaction Mechanism Simulation: Computational modeling can be utilized to simulate potential reaction pathways for the synthesis and derivatization of (2Z)-2-benzylidenecycloheptan-1-one. This can help in understanding reaction kinetics and thermodynamics, leading to the optimization of reaction conditions.

Data-Driven Discovery: By analyzing large datasets of related chemical structures and their properties, machine learning algorithms could predict the potential biological activities or material properties of (2Z)-2-benzylidenecycloheptan-1-one and its derivatives. This data-driven approach can identify promising candidates for further experimental investigation.

Investigation of Less Explored Reaction Pathways

While the synthesis of α,β-unsaturated ketones is well-established, there are numerous reaction pathways involving (2Z)-2-benzylidenecycloheptan-1-one that remain underexplored. A systematic investigation into these reactions could lead to the discovery of novel chemical transformations and the synthesis of new molecular scaffolds. Key areas for future exploration include:

Asymmetric Reactions: The development of stereoselective reactions is a cornerstone of modern organic synthesis. Investigating asymmetric additions to the double bond or reactions at the carbonyl group could provide access to chiral derivatives of (2Z)-2-benzylidenecycloheptan-1-one with potentially unique biological or catalytic properties.

Cycloaddition Reactions: The conjugated system of (2Z)-2-benzylidenecycloheptan-1-one makes it a potential candidate for various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions. These reactions could be used to construct complex polycyclic structures from a relatively simple starting material.

Photochemical Transformations: The response of (2Z)-2-benzylidenecycloheptan-1-one to light is another area ripe for investigation. Photochemical reactions could lead to unique isomerization products or trigger novel cycloadditions and rearrangements that are not accessible through thermal methods.

Ring Expansion and Contraction Reactions: Exploring reactions that modify the seven-membered ring could lead to the synthesis of other carbocyclic or heterocyclic systems. These transformations would significantly increase the structural diversity of compounds that can be accessed from (2Z)-2-benzylidenecycloheptan-1-one.

Advancements in Catalytic Synthesis and Derivatization

Catalysis plays a pivotal role in modern chemistry by enabling efficient and selective chemical transformations. Future research should focus on developing novel catalytic methods for the synthesis and derivatization of (2Z)-2-benzylidenecycloheptan-1-one.

| Catalyst Type | Potential Application in (2Z)-2-benzylidenecycloheptan-1-one Chemistry | Research Focus |

| Organocatalysts | Asymmetric Michael additions, aldol (B89426) reactions | Development of chiral amines, thioureas, or phosphoric acids to control stereochemistry. |

| Transition Metal Catalysts | Hydrogenation, cross-coupling reactions, C-H activation | Exploration of catalysts based on palladium, rhodium, or iridium for selective functionalization. |

| Biocatalysts (Enzymes) | Enantioselective reduction of the ketone or double bond | Screening for and engineering of enzymes like ene-reductases or alcohol dehydrogenases. |

The development of more efficient and selective catalysts will be crucial for the sustainable production of (2Z)-2-benzylidenecycloheptan-1-one and its derivatives, minimizing waste and energy consumption.

Novel Applications in Specialized Synthetic Fields

The unique structural features of (2Z)-2-benzylidenecycloheptan-1-one make it a promising building block for the synthesis of more complex and valuable molecules. Future research should aim to harness its synthetic potential in various specialized fields:

Medicinal Chemistry: The α,β-unsaturated ketone moiety is a common feature in many biologically active compounds. Derivatives of (2Z)-2-benzylidenecycloheptan-1-one could be synthesized and screened for a range of therapeutic activities, including anticancer, anti-inflammatory, or antimicrobial properties.

Materials Science: The rigid structure and conjugated system of (2Z)-2-benzylidenecycloheptan-1-one suggest its potential use as a monomer or building block for functional polymers or organic materials. Its derivatives could exhibit interesting photophysical or electronic properties suitable for applications in organic electronics or sensor technology.

Fragrance and Flavor Chemistry: The structural similarity of (2Z)-2-benzylidenecycloheptan-1-one to other cyclic ketones used in the fragrance industry suggests that it or its derivatives might possess unique olfactory properties. Research in this area could lead to the development of new fragrance ingredients.

By pursuing these interdisciplinary and forward-thinking research avenues, the scientific community can unlock the full potential of (2Z)-2-benzylidenecycloheptan-1-one, transforming it from a simple chemical entity into a valuable tool for innovation in synthesis, medicine, and materials science.

Q & A

Q. What are the standard synthetic routes for (2Z)-2-benzylidenecycloheptan-1-one, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via Claisen-Schmidt condensation between cycloheptanone and benzaldehyde derivatives under basic conditions (e.g., NaOH or KOH in ethanol). Key parameters include temperature control (60–80°C) to favor Z-configuration and stoichiometric ratios to minimize side products. Purification often involves recrystallization from ethanol or column chromatography using hexane/ethyl acetate gradients. Reaction progress should be monitored via TLC and confirmed by NMR for stereochemical integrity .

Q. How can the structural identity of (2Z)-2-benzylidenecycloheptan-1-one be confirmed experimentally?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR: Look for characteristic olefinic proton signals (δ 6.8–7.5 ppm) and coupling constants () indicative of Z-configuration.

- IR: A strong carbonyl stretch (~1680 cm) and conjugated C=C (~1600 cm).

- Single-crystal X-ray diffraction: Resolves stereochemistry and bond angles, as demonstrated in analogous benzylidene derivatives .

Q. What are common challenges in isolating (2Z)-2-benzylidenecycloheptan-1-one, and how can they be addressed?

Challenges include low solubility in polar solvents and contamination by E-isomers. Recrystallization using mixed solvents (e.g., dichloromethane/hexane) or gradient elution in chromatography improves purity. For persistent E/Z mixtures, fractional crystallization at controlled temperatures (0–4°C) can enhance selectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of (2Z)-2-benzylidenecycloheptan-1-one?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimized geometries at the B3LYP/6-31G(d) level align with experimental X-ray data. Solvent effects (PCM model) refine dipole moment and polarizability predictions, critical for photochemical studies .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or IR shifts)?

Contradictions may arise from dynamic effects (e.g., keto-enol tautomerism) or impurities. Solutions include:

Q. How does the Z-configuration influence host-guest interactions in supramolecular systems?

The Z-isomer’s planar benzylidene moiety enhances π-π stacking with aromatic guests. Crystal packing analysis (via Mercury software) reveals preferential face-to-face interactions, while fluorescence quenching assays quantify binding affinities. Comparative studies with E-isomers highlight steric and electronic differences .

Q. What methodologies are used to study the photochemical [2+2] cycloaddition reactivity of (2Z)-2-benzylidenecycloheptan-1-one?

Irradiation under UV light (λ = 300–350 nm) in inert solvents (e.g., acetonitrile) induces cycloaddition. Reaction kinetics are tracked via UV-Vis spectroscopy (disappearance of λ ~320 nm). Quantum yield calculations require actinometry (e.g., using ferrioxalate). Product stereochemistry is confirmed by X-ray crystallography .

Q. How can crystallographic disorder in (2Z)-2-benzylidenecycloheptan-1-one crystals be minimized during structure determination?

Disorder often arises from flexible cycloheptanone rings. Strategies include:

- Slow evaporation crystallization with chloroform/hexane.

- Data collection at low temperatures (90–100 K) to reduce thermal motion.

- Refinement using SHELX with occupancy-constrained models .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.